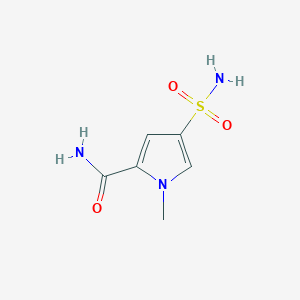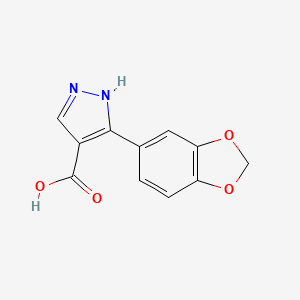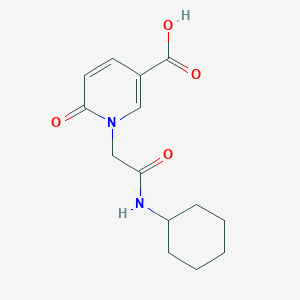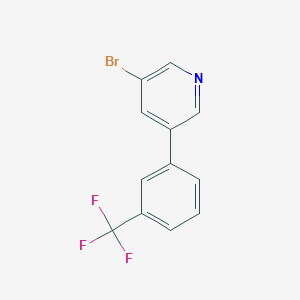![molecular formula C12H17N B1438013 N-[(2,5-dimethylphenyl)methyl]cyclopropanamine CAS No. 1079178-24-7](/img/structure/B1438013.png)
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
説明
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a chemical compound that contains a total of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom . The chemical formula of this compound can be written as C12H17N .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .科学的研究の応用
Pharmacological Evidence and Differentiation from Other Compounds
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a compound with notable similarities to sibutramine in terms of its chemical structure and potential pharmacological effects. Sibutramine, known for its anti-obesity properties, acts as a serotonin and noradrenaline reuptake inhibitor (SNRI), affecting food intake and energy expenditure in rodent models. It operates through a central nervous system (CNS)-mediated effect, enhancing post-ingestive satiety and increasing thermogenesis, which is believed to be facilitated through the selective sympathetic activation of brown adipose tissue. This mechanism highlights a potential area of interest for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in terms of weight management and obesity treatment, distinguishing it from other anti-obesity drugs by its unique mode of action which utilizes both noradrenaline and serotonin (Heal, Aspley, Prow, Jackson, Martin, & Cheetham, 1998).
Potential Role in Cellular Protective Mechanisms
Another area of interest is the research on dimethyltryptamine (DMT) and its analogs, including potentially N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, focusing on their role in tissue protection, regeneration, and immunity. DMT, a naturally occurring serotonergic hallucinogen, has been found to be an endogenous ligand of the sigma-1 receptor, which may play a significant role in cellular bioenergetics, immunoregulation, and gene expression related to carcinogenesis. This suggests a broader, more universal role for compounds like N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in cellular protective mechanisms beyond their psychoactive properties (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).
Insights into Neuropharmacology
The neuropharmacology of DMT provides insights into how related compounds, including N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, might interact with the central nervous system. DMT acts as a neurotransmitter, influencing various processes within both the peripheral and central nervous systems. Its impact ranges from modulating neurophysiological functions to potentially being a therapeutic tool for treating conditions like anxiety and psychosis. This highlights a possible research trajectory for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in exploring the brain's signaling pathways and investigating its utility in clinical settings (Carbonaro & Gatch, 2016).
作用機序
The mechanism of action of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is not clear from the available information. It’s worth noting that the mechanism of action of a chemical compound typically depends on its structure and the context in which it is used.
Safety and Hazards
The safety data sheet for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine suggests that any clothing contaminated by the product should be immediately removed and the affected area moved out of danger . It’s always recommended to consult a physician and show the safety data sheet in case of exposure .
特性
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBBUFPSJVLXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)




![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)

![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)


![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)

